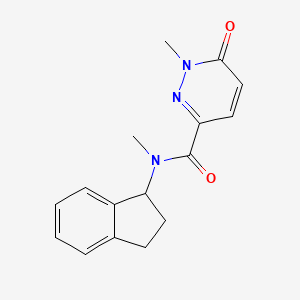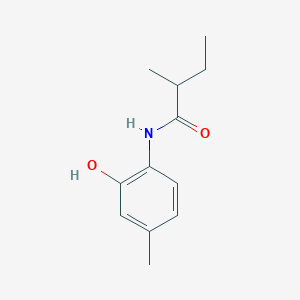
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has gained attention in the scientific community for its potential to enhance muscle growth and prevent muscle breakdown.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide is not fully understood. However, it is believed that N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide works by increasing protein synthesis and reducing protein breakdown in muscle cells. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also activate signaling pathways that promote muscle growth and repair.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has been shown to increase muscle protein synthesis and reduce muscle protein breakdown, leading to an overall increase in muscle mass and strength. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also reduce muscle damage and inflammation caused by exercise. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may improve aerobic capacity and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be administered orally. However, there are also limitations to using N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide in lab experiments. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has a short half-life and may not be effective in all individuals. Additionally, the optimal dosage of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide for different populations is not well established.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide. Further studies are needed to determine the optimal dosage and duration of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide supplementation for different populations. Additionally, more research is needed to understand the exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide and its potential for improving athletic performance. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide may also have potential applications in clinical settings, such as in the treatment of muscle wasting disorders.
Méthodes De Synthèse
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide can be synthesized by the reaction of leucine with alpha-ketoisocaproic acid, which is then converted to N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide by the enzyme alpha-ketoisocaproate dioxygenase. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide can also be produced by the oxidation of the side chain of leucine by the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase.
Applications De Recherche Scientifique
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has been extensively researched for its potential to improve muscle growth and prevent muscle breakdown. Studies have shown that N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide supplementation can increase muscle mass and strength in both trained and untrained individuals. N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide has also been shown to reduce muscle damage and inflammation caused by exercise.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(3)12(15)13-10-6-5-8(2)7-11(10)14/h5-7,9,14H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMBHVVGITIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=C(C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

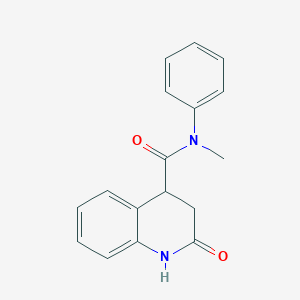
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
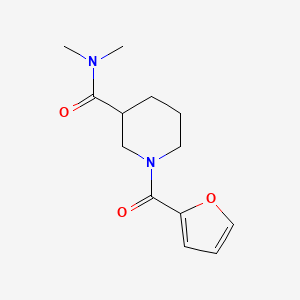
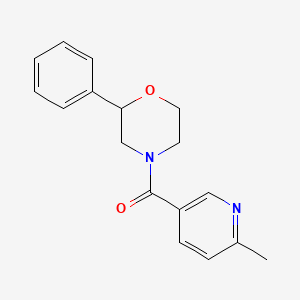
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
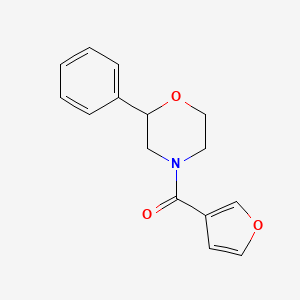

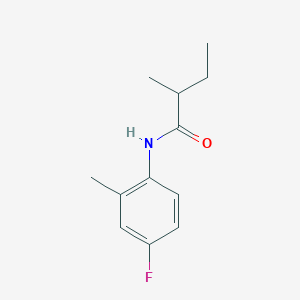
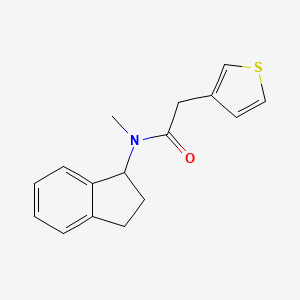
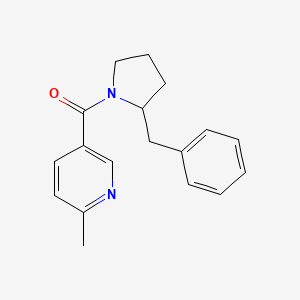
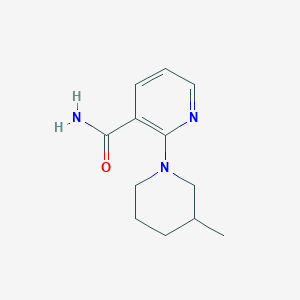
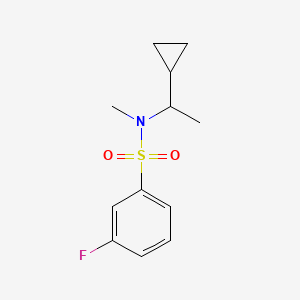
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
